(4-(1H-Pyrazol-1-yl)phenyl)methanamine hydrochloride
CAS No.: 608515-41-9
Cat. No.: VC8282745
Molecular Formula: C10H12ClN3
Molecular Weight: 209.67
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 608515-41-9 |
|---|---|
| Molecular Formula | C10H12ClN3 |
| Molecular Weight | 209.67 |
| IUPAC Name | (4-pyrazol-1-ylphenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C10H11N3.ClH/c11-8-9-2-4-10(5-3-9)13-7-1-6-12-13;/h1-7H,8,11H2;1H |
| Standard InChI Key | QDHICIZBURXCIN-UHFFFAOYSA-N |
| SMILES | C1=CN(N=C1)C2=CC=C(C=C2)CN.Cl |
| Canonical SMILES | C1=CN(N=C1)C2=CC=C(C=C2)CN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Composition
The compound’s molecular formula is C₁₀H₁₂ClN₃, with a molecular weight of 209.68 g/mol . Its IUPAC name, (4-(1H-pyrazol-1-yl)phenyl)methanamine hydrochloride, reflects the integration of a pyrazole heterocycle at the fourth position of the phenyl ring and a primary amine group (-CH₂NH₂) at the benzylic carbon, protonated as a hydrochloride salt.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₂ClN₃ | |
| Molecular Weight | 209.68 g/mol | |
| Exact Mass | 209.071976 Da | |
| PSA (Polar Surface Area) | 43.84 Ų | |
| LogP (Partition Coefficient) | 2.83 | |
| HS Code | 2933199090 |
The pyrazole ring contributes to hydrogen bonding capacity (PSA = 43.84 Ų), while the logP value of 2.83 indicates moderate lipophilicity, suggesting balanced membrane permeability and solubility .
Structural Features
X-ray crystallography and computational modeling reveal that the pyrazole ring adopts a planar conformation, enabling π-π stacking interactions with aromatic residues in biological targets . The hydrochloride salt enhances aqueous solubility, with stock solutions typically prepared in dimethyl sulfoxide (DMSO) or water at concentrations up to 10 mM .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
The synthesis of (4-(1H-pyrazol-1-yl)phenyl)methanamine hydrochloride typically proceeds via reductive amination of 4-(1H-pyrazol-1-yl)benzaldehyde. Key steps include:
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Condensation: Benzaldehyde derivatives react with ammonium acetate in the presence of a reducing agent (e.g., sodium cyanoborohydride).
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt .
Table 2: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Outcome |
|---|---|---|
| Solvent | Methanol/Water (4:1) | High yield (>85%) |
| Temperature | 25°C | Minimal side products |
| Catalyst | None required | Simplified purification |
Industrial-scale production may employ continuous flow reactors to enhance efficiency, though specific protocols remain proprietary .
Pharmacological Profile
Mechanism of Action (Inferred)
While direct bioactivity data for this compound is limited, structural analogs suggest potential interactions with kinase enzymes and G protein-coupled receptors (GPCRs). The pyrazole ring may act as a hydrogen bond acceptor, while the amine group facilitates ionic interactions with aspartate or glutamate residues .
Anticipated Applications
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Oncology: Pyrazole-containing compounds exhibit inhibitory activity against EGFR and Aurora-A kinase, with IC₅₀ values in the low micromolar range .
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Inflammation: Modulation of COX-2 and TNF-α pathways has been observed in related structures .
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold is a candidate for fragment-based drug discovery, particularly in kinase inhibitor design. Substituent modifications (e.g., halogenation at the pyrazole 3-position) could enhance target affinity .
Materials Science
Pyrazole derivatives are explored as ligands in metal-organic frameworks (MOFs), where their nitrogen atoms coordinate to transition metals like copper or zinc .
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